molecular formula C23H21N3O3S B2507630 ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 2034585-21-0

ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B2507630
CAS No.: 2034585-21-0
M. Wt: 419.5
InChI Key: WXAFFUFFOXKJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a phenyl group at position 7, a p-tolyl group at position 3, and a thioether-linked acetoxyethyl moiety at position 2. This structure combines a bicyclic nitrogen-containing scaffold with sulfur and ester functionalities, making it a candidate for exploring structure-activity relationships in medicinal chemistry or materials science. The compound’s crystallographic characterization (e.g., via SHELX programs ) and synthetic pathways (e.g., thioether bond formation ) are critical to understanding its physicochemical behavior.

Properties

IUPAC Name

ethyl 2-[[3-(4-methylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-29-19(27)14-30-23-25-20-18(16-7-5-4-6-8-16)13-24-21(20)22(28)26(23)17-11-9-15(2)10-12-17/h4-13,24H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAFFUFFOXKJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate typically involves the construction of the pyrrolopyrimidine core followed by the introduction of the ethylthioacetate group. The reaction conditions often require:

  • Catalysts like palladium

  • Solvents such as dichloromethane or toluene

  • Heating conditions around 70-90°C

  • Protective atmosphere (e.g., nitrogen or argon)

Industrial Production Methods

Industrial production would scale up these laboratory methods using continuous flow reactors to ensure consistent quality and yield. Optimization of solvent recovery and catalyst recycling are crucial for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate undergoes several types of reactions including:

  • Oxidation: : Often yields sulfoxide or sulfone derivatives.

  • Reduction: : Can lead to the reduction of the pyrimidine ring or the ketone group.

  • Substitution: : Commonly involves electrophilic or nucleophilic substitution at the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA)

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

  • Substitution: : Bases like sodium hydride (NaH), nucleophiles such as amines, and electrophiles like alkyl halides

Major Products Formed

  • Oxidation produces sulfoxide and sulfone derivatives.

  • Reduction typically yields alcohol or alkane derivatives.

  • Substitution leads to various functionalized pyrrolopyrimidine derivatives.

Scientific Research Applications

Ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate exhibits several biological activities that make it a candidate for further research in drug development.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidine compounds possess significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The thioacetate moiety may enhance the compound's ability to penetrate microbial cell walls, thus increasing its efficacy as an antimicrobial agent .

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents suggests potential applications in treating inflammatory diseases. Research has shown that related pyrrolo compounds can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief in conditions such as arthritis and other inflammatory disorders .

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at Aalto University evaluated various derivatives of pyrrolo[3,2-d]pyrimidine for their antimicrobial properties. Among the tested compounds, those structurally similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Activity Evaluation

In a separate study focused on anti-inflammatory effects, a series of pyrrolo compounds were tested for their ability to inhibit COX enzymes. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound may serve as a lead compound for developing new anti-inflammatory medications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Source
AntimicrobialEffective against S. aureus & E. coliAalto University Study
Anti-inflammatoryInhibition of COX enzymesResearch on Pyrrolo Compounds

Mechanism of Action

Ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The pyrrolopyrimidine core can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The pathways involved often include inhibition of protein kinases or modulation of signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallography: SHELX-based refinements () are critical for resolving disorder in analogues like ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, where substituent bulkiness complicates packing .
  • ADMET Considerations : The acetamide derivatives (–8) may exhibit improved metabolic stability over ester-containing compounds due to reduced esterase susceptibility .

Biological Activity

Ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrrolo[3,2-d]pyrimidine Derivatives

Pyrrolo[3,2-d]pyrimidine derivatives have gained attention for their diverse biological activities, including anti-cancer properties. The compound belongs to this class and exhibits structural features conducive to enzyme inhibition and cytotoxicity against various cancer cell lines.

The mechanism through which this compound exerts its effects is primarily through inhibition of specific kinases involved in cell proliferation and survival pathways. Recent studies have indicated that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Inhibition of CDKs

Research has demonstrated that pyrrolo[3,2-d]pyrimidine derivatives can effectively inhibit CDK2 and CDK4. For instance, a related study showed that synthesized derivatives exhibited IC50 values ranging from 0.09 to 1.58 µM against CDK2, indicating potent inhibitory activity . The inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrrolo[3,2-d]pyrimidine scaffold significantly influence biological activity. For instance:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring affects binding affinity and selectivity towards kinase targets.
  • Linker Variations : Alterations in the linker connecting the pyrrolo[3,2-d]pyrimidine core to the ethyl acetate moiety can enhance or diminish inhibitory potency .

In Vitro Studies

In vitro testing against various cancer cell lines has shown promising results for this compound:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)11.70CDK2 Inhibition
RFX 393 (Renal Cancer)19.92Induction of Apoptosis

These findings indicate significant cytotoxicity correlated with kinase inhibition .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and its target kinases. The docking scores suggest favorable interactions within the ATP-binding site of CDK2, reinforcing the potential for this compound as a lead candidate for further development .

Q & A

Q. Critical Conditions :

  • Temperature control (±5 K) to avoid side reactions.
  • Inert atmosphere (N₂) for moisture-sensitive steps.
  • Reaction monitoring via TLC/HPLC to optimize yield (>75% reported in analogous syntheses) .

How can spectroscopic and crystallographic data validate the compound’s structure?

Q. Methodology :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the p-tolyl group (δ 2.35 ppm for CH₃; aromatic protons at δ 7.2–7.4 ppm) and the thioacetate moiety (δ 4.2–4.4 ppm for CH₂) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 488.132 observed in related compounds) .
  • X-ray Crystallography :
    • Data Interpretation : Dihedral angles between pyrrolopyrimidine and aryl rings (e.g., 61.05° and 75.39° in analogs) confirm non-planarity .
    • Hydrogen Bonding : Weak intramolecular C–H···O interactions (2.5–2.8 Å) stabilize the crystal lattice .

What purification strategies are effective for isolating this compound?

Q. Methodology :

  • Chromatography : Use silica gel with a gradient elution (e.g., hexane → ethyl acetate) to separate byproducts .
  • Recrystallization : Ethanol/methylene chloride (1:1 v/v) yields colorless crystals suitable for X-ray analysis .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve >98% purity for biological assays .

How can researchers resolve contradictions in reported biological activity data?

Q. Methodology :

  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to identify potency variations .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm enzyme/receptor interactions (e.g., purine nucleoside phosphorylase inhibition) .
  • Meta-Analysis : Compare data from structural analogs (e.g., IC₅₀ ranges of 0.5–10 μM for anticancer activity) to contextualize discrepancies .

How to design experiments probing the compound’s reactivity with nucleophiles?

Q. Methodology :

  • Kinetic Studies : Monitor thioether cleavage under basic conditions (e.g., NaOH in DMSO) via UV-Vis spectroscopy (λ = 280 nm) .
  • Competitive Reactions : React with cysteine derivatives (e.g., N-acetylcysteine) to assess selectivity for biological thiols .
  • DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack at the C=S bond) using Gaussian09 with B3LYP/6-31G* basis set .

What insights can crystallography provide about structure-activity relationships?

Q. Methodology :

  • Packing Analysis : Identify π-π stacking (3.5–4.0 Å distances) and C–H···π interactions influencing solubility .
  • Torsion Angles : Measure flexibility of the thioacetate sidechain (e.g., C–S–C–O dihedral angle = 112°) to correlate with membrane permeability .
  • Electrostatic Potential Maps : Highlight regions of high electron density (e.g., pyrimidine N atoms) for docking studies .

How to optimize synthetic yields when scaling up production?

Q. Methodology :

  • Flow Chemistry : Continuous reactors minimize exothermic side reactions (e.g., thioether oxidation) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps (1–5 mol%, 50–80% yield improvement reported) .
  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify robust conditions .

What strategies validate the compound’s stability under physiological conditions?

Q. Methodology :

  • pH Stability : Incubate in PBS (pH 7.4) and analyze degradation via LC-MS over 24–72 hours .
  • Plasma Stability : Expose to human plasma (37°C, 1–6 hours) and quantify intact compound using isotopically labeled internal standards .
  • Light Sensitivity : Conduct ICH-compliant photostability tests (1.2 million lux-hours) with UV/Vis monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.